molecular formula C12H15N3OS B11737980 3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile

3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile

Cat. No.: B11737980
M. Wt: 249.33 g/mol
InChI Key: NRPZBTMYGVBNHV-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a dimethylamino group, a methoxyimino group, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile typically involves the condensation of 3-acetylthiophene with dimethylformamide dimethylacetal (DMF-DMA). The reaction is carried out by dissolving 3-acetylthiophene in an excess amount of DMF-DMA and heating the mixture at 80°C for 6 hours. After the reaction is complete, the mixture is cooled to room temperature and poured into distilled water. The product is then extracted with methylene chloride, dried over magnesium sulfate, and recrystallized in methanol to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

3-(dimethylamino)-2-[5-(N-methoxy-C-methylcarbonimidoyl)thiophen-2-yl]prop-2-enenitrile

InChI

InChI=1S/C12H15N3OS/c1-9(14-16-4)11-5-6-12(17-11)10(7-13)8-15(2)3/h5-6,8H,1-4H3

InChI Key

NRPZBTMYGVBNHV-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC)C1=CC=C(S1)C(=CN(C)C)C#N

Origin of Product

United States

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